1-(2-Aminoethyl)-1H-indazol-5-ol is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. It is classified as an indazole derivative, which is a bicyclic compound containing a fused indole and pyrazole ring system. This compound is notable for its biological activity, particularly in the context of developing new therapeutic agents.
The synthesis and characterization of 1-(2-Aminoethyl)-1H-indazol-5-ol have been documented in various scientific studies and patents, highlighting its significance in pharmaceutical research. The compound's structural formula can be derived from the parent compound, 1H-indazol-5-ol, through the introduction of an aminoethyl group.
1-(2-Aminoethyl)-1H-indazol-5-ol falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also classified as an aromatic compound owing to its conjugated π-electron system.
The synthesis of 1-(2-Aminoethyl)-1H-indazol-5-ol typically involves the following steps:
In one documented synthesis, 5-methoxy-1H-indazole was reacted with boron tribromide in dichloromethane at room temperature to yield 1H-indazol-5-ol, which can then be further modified to introduce the aminoethyl group. The yield from such reactions can vary, typically around 71% under optimized conditions .
The molecular formula for 1-(2-Aminoethyl)-1H-indazol-5-ol is , indicating it contains nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structure features an indazole ring with an aminoethyl substituent at the 1-position and a hydroxyl group at the 5-position.
The molecular weight of this compound is approximately 177.20 g/mol. The structural representation can be visualized using various chemical drawing software or databases that provide molecular modeling capabilities.
1-(2-Aminoethyl)-1H-indazol-5-ol can participate in several chemical reactions including:
These reactions are typically performed under controlled conditions to optimize yield and selectivity. For instance, oxidation reactions may utilize oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
The mechanism of action for 1-(2-Aminoethyl)-1H-indazol-5-ol primarily involves its interaction with biological targets such as enzymes or receptors. The indazole moiety is known to exhibit various pharmacological activities including anti-inflammatory and anticancer effects.
Research has shown that derivatives of indazole can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway . This inhibition leads to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in treating inflammation-related conditions.
Relevant data includes:
1-(2-Aminoethyl)-1H-indazol-5-ol has potential applications in:
Recent studies have highlighted its role in synthesizing new derivatives that exhibit enhanced biological activity against cancer cells . This positions the compound as a valuable scaffold for drug discovery efforts targeting various diseases.
The structural design of 1-(2-aminoethyl)-1H-indazol-5-ol leverages principles derived from clinically established indazole-containing therapeutics, particularly the kinase inhibitor Sorafenib. Sorafenib's pharmacophore incorporates a 3-phenyl-1H-indazole core that engages target proteins through key hydrogen bonding and hydrophobic interactions. This scaffold served as the foundational inspiration for developing novel indazole derivatives with optimized bioactivity profiles. Modifications focused on introducing the 2-aminoethyl side chain at the N1-position to enhance water solubility while preserving the critical hydrogen-bonding capacity of the indazole nitrogen atoms [3] [4].
Synthetic routes to these analogues prioritize strategic functionalization steps. Initial construction of the 1H-indazol-5-ol core is achieved via Cadogan cyclization, where 2-nitrobenzaldehyde derivatives undergo reductive cyclization using triethyl phosphite. Subsequent N1-alkylation introduces the aminoethyl moiety through Mitsunobu reactions or nucleophilic substitution of haloalkyl precursors on the indazol-5-ol sodium salt. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enable late-stage diversification at the C3 position, allowing systematic exploration of structure-activity relationships (SAR) analogous to Sorafenib's optimization [3] [7].
Table 1: Key Synthetic Methods for 1-(2-Aminoethyl)-1H-indazole Analogues
Synthetic Step | Methodology | Key Reagents/Conditions | Purpose |
---|---|---|---|
Indazole Core Formation | Cadogan Cyclization | 2-Nitrobenzaldehyde, P(OEt)₃, Reflux | Constructs 1H-indazole scaffold |
N1-Alkylation | Mitsunobu Reaction | DEAD, PPh₃, Ethanolamine derivative | Installs 2-aminoethyl group regioselectively |
C3 Functionalization | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | Introduces diverse aryl/heteroaryl groups |
5-OH Protection/Deprotection | Ether Formation/Hydrolysis | Benzyl chloride, H₂/Pd-C | Protects phenolic OH during synthesis |
Fragment-based virtual screening (FBVS) has emerged as a pivotal strategy for identifying minimal pharmacophoric elements within the 1-(2-aminoethyl)-1H-indazol-5-ol scaffold that drive target binding. Computational approaches dissect the molecule into three core fragments: the aromatic indazole core, the 5-hydroxy group, and the 2-aminoethyl side chain. Screening fragment libraries against targets like serotonin receptors (5-HT₂) and fungal CYP51 (in anticandidal applications) revealed that the protonated aminoethyl fragment mimics endogenous amine neurotransmitters, while the 5-hydroxyindazole fragment exhibits optimal geometry for hydrogen bonding within enzymatic pockets [3] [8].
This fragment data directly informed molecular simplification strategies. Researchers replaced the complex 2,3-diphenyl-2H-indazole scaffold observed in early antifungal leads with simpler 3-phenyl-1H-indazole systems bearing the 2-aminoethyl side chain. Virtual screening predicted retained bioactivity with improved physicochemical properties (e.g., reduced logP). Synthesis confirmed these predictions: Aminoethyl-substituted 3-phenyl-1H-indazoles maintained potent anticandidal activity (MIC values 3.8-15.2 µM against C. albicans) while enhancing aqueous solubility crucial for formulation [3].
Table 2: Impact of Scaffold Simplification on Bioactivity (Based on Virtual Screening Predictions)
Scaffold Type | Representative Compound | MIC vs C. albicans (µM) | Calculated logP | Aqueous Solubility (mg/mL) |
---|---|---|---|---|
2,3-Diphenyl-2H-indazole | Methyl Ester Derivative | 3.807 | 4.2 | 0.05 |
3-Phenyl-1H-indazole | 10g (N,N-diethylamide) | 1.92 | 3.1 | 0.82 |
1-(2-AE)-1H-indazol-5-ol | Core Structure | Structural Basis | 2.8 | >1.0 |
The 2-aminoethyl chain in 1-(2-aminoethyl)-1H-indazol-5-ol serves as a versatile bioisostere, effectively mimicking catechol functionalities prevalent in bioactive molecules like dopamine and serotonin. This replacement addresses the significant pharmacokinetic limitations of catechols, notably their rapid Phase II metabolism (glucuronidation/sulfation) and susceptibility to oxidation. The aminoethyl group provides a metabolically stable, flexible linker that retains the capacity for ionic interactions (via the protonated amine) and hydrogen bonding (via the β-amino alcohol motif when the 5-OH is present), while offering superior synthetic versatility [6] [7] [10].
Functional group compatibility studies reveal stringent requirements for bioactivity:
Table 3: Impact of Aminoethyl Modifications on Key Physicochemical and Pharmacological Properties
Modification | pKa (Amine) | logD₇.₄ | 5-HT₂A EC₅₀ (nM) | Key Effect |
---|---|---|---|---|
1-(2-AE)-1H-indazol-5-ol | 10.6 | 0.8 | 42.7 | Reference Compound |
N-Acetylation | ~7.5 | 1.2 | >10,000 | Loss of cationic charge → abolished activity |
N,N-Dimethylation | ~9.8 | 1.5 | 1,250 | Reduced H-bond capacity → 29-fold potency loss |
3-Carbon Spacer (Aminopropyl) | 10.5 | 1.0 | 210 | Suboptimal distance → 5-fold potency loss |
(S)-1-(2-Aminopropyl) Derivative | 10.6 | 0.9 | 42.7 | Enhanced target fit vs racemate |
Achieving regioselective N1-functionalization of the indazole core in 1-(2-aminoethyl)-1H-indazol-5-ol presents a significant synthetic challenge due to the inherent ambident nucleophilicity of indazole (N1 vs N2 alkylation). Modern catalytic strategies overcome this limitation:
The optimal strategy balances scale, required regioselectivity, and functional group tolerance. Copper catalysis offers the most direct route for primary aminoethyl chains, while enzymatic methods are indispensable for chiral analogues.
Table 4: Catalytic Methods for Regioselective Synthesis of 1-(2-Aminoethyl)-1H-indazol-5-ol Derivatives
Method | Catalyst System | Conditions | N1: N2 Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Cu-Catalyzed N-Alkylation | CuI/Phenanthroline, Cs₂CO₃ | DMSO, 80°C, 12h | >95:5 | 70-85 | High N1 selectivity, mild base |
Pd-Catalyzed MW N-Alkylation | Pd(OAc)₂/XPhos, K₃PO₄ | Toluene, MW, 150°C, 20 min | 90:10 | 80-92 | Rapid, suitable for sensitive substrates |
Protection-Alkylation-Deprotection | NaH (Base), DMF, then TBAF/H₂NNH₂ | Alkylation: RT, 2h | 85:15 | 60-75 (3 steps) | Reliable for gram-scale synthesis |
Enzymatic Resolution (Post-N1) | CAL-B, Vinyl Acetate, Buffer | 37°C, 24h | N/A (Chiral) | 45 (Max Theo) | Delivers enantiopure (S)-configured amines |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6